molecular formula C9H22Cl2N2 B1486144 N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride CAS No. 2203842-73-1

N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride

Cat. No. B1486144
CAS RN: 2203842-73-1
M. Wt: 229.19 g/mol
InChI Key: JYIQYXHPIKGOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride, also known as TMCD, is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 115-117°C. The compound is widely used in laboratory experiments due to its low toxicity and ability to dissolve in a variety of organic solvents.

Scientific Research Applications

N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride is widely used in scientific research due to its low toxicity and ability to dissolve in a variety of organic solvents. It has been used as a reagent in a number of different applications, including the synthesis of polymers, the synthesis of pharmaceuticals, and the synthesis of surfactants. It has also been used as a catalyst in the synthesis of polymers and as a stabilizer for the synthesis of polyurethanes.

Mechanism Of Action

N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride is an organic compound that has been found to have a number of different mechanisms of action. It has been shown to act as an inhibitor of certain enzymes, such as phosphatases and proteases, as well as a promoter of certain reactions, such as the formation of polymers. It has also been found to act as a chelating agent, which can be used to bind metal ions and other molecules.
Biochemical and Physiological Effects
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride has been found to have a number of different biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to have an anti-inflammatory effect. It has also been found to have an antioxidant effect, as well as a protective effect against oxidative stress.

Advantages And Limitations For Lab Experiments

N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride has a number of advantages for use in laboratory experiments. It is a relatively low-toxicity compound, and it is able to dissolve in a variety of organic solvents. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, it is important to note that N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride is not suitable for use in all experiments, as it can interfere with certain reactions and can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride in scientific research. One potential direction is the use of N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride as a catalyst in the synthesis of polymers. Another potential direction is the use of N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride as a stabilizer in the synthesis of polyurethanes. Additionally, N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride could be used as a reagent in the synthesis of pharmaceuticals, as well as in the synthesis of surfactants. Finally, N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride could be used as a chelating agent to bind metal ions and other molecules.

properties

IUPAC Name

1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-10-8-4-6-9(7-5-8)11(2)3;;/h8-10H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIQYXHPIKGOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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